(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

LHRH antagonist antiovulatory activity C-terminal modification

Definitive Goserelin EP Impurity L standard (CAS 1926163-38-3) per Ph. Eur. monograph. Distinct D-Leu7/Azagly10 structure enables critical resolution from API. Essential for HPLC/UPLC method validation (specificity, LOQ/LOD) and QC batch release testing. Use non-identical analogs risks ANDA rejection. Full characterization data (≥98% purity) supplied for regulatory module 3 compliance.

Molecular Formula C59H84N18O14
Molecular Weight 1269.4 g/mol
Cat. No. B6337200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH
Molecular FormulaC59H84N18O14
Molecular Weight1269.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40+,41-,42-,43-,44-,45+,46-/m0/s1
InChIKeyBLCLNMBMMGCOAS-HZLKSCACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Research-Grade LHRH/GnRH Analog for Reproductive Endocrinology Studies


(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH (CAS: 1926163-38-3, molecular formula C59H84N18O14, molecular weight 1269.41) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). The compound features D-Ser(tBu) substitution at position 6, D-Leu at position 7, and an Azagly moiety at position 10 (C-terminal azaglycinamide) [1]. LHRH analogs act on the pituitary GnRH receptor to modulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), playing a central regulatory role in reproductive endocrinology . The Azagly10 modification is structurally significant, as this C-terminal moiety was designed to minimize enzymatic degradation compared to the native Gly10 amide terminus, a feature demonstrated in early LHRH antagonist development [2].

Why (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH Cannot Be Interchanged with Unmodified LHRH or Generic Analogs


LHRH analogs with identical or similar sequence nomenclature are not functionally interchangeable due to divergent pharmacodynamic and pharmacokinetic properties driven by specific amino acid substitutions and C-terminal modifications. Native LHRH has a very short biological half-life (t1/2) due to rapid enzymatic cleavage and normal clearance processes, necessitating structural modifications to achieve sustained receptor engagement [1]. Among analogs, the Azagly10 moiety confers distinct resistance to C-terminal carboxypeptidase degradation compared to the native Gly10 amide, while variations at position 6 (e.g., D-Ser(tBu) vs. D-Nal vs. D-Phe) produce differential receptor binding affinities and signaling bias [2]. The combined D-Ser(tBu)6/D-Leu7/Azagly10 substitution pattern represents a specific structural configuration whose activity profile—including agonist/antagonist character, potency, metabolic stability, and downstream signaling modulation—cannot be assumed from other in-class compounds without direct comparative experimental validation [3].

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Quantitative Differentiation Evidence Against Comparators


Azagly10 vs. Gly10 Moiety: Comparative Antiovulatory Potency in Rat Model

The Azagly10 C-terminal modification, which distinguishes (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH from conventional Gly10-amide LHRH analogs, was systematically evaluated in paired analog comparisons. In an antiovulatory assay using rats, an Azagly10-containing antagonist [N-Ac-D-Thr1,D-p-Cl-Phe2,D-Trp3,6,Azagly10]-LHRH demonstrated greater inhibitory potency than its corresponding Gly10-analog counterpart [1]. Across a series of seven Azagly10 analogs and three paired Gly10 analogs, the Azagly moiety did not depress activity and allowed equal or higher antiovulatory efficacy depending on the specific analog, with the most potent Azagly10 antagonist [N-Ac-3⊿Pro1, pF-D-Phe2, D-Trp3,6, Azagly10]-LHRH achieving complete ovulation inhibition at 6 μg in rats [2]. The Azagly10 moiety was specifically proposed to limit C-terminal enzymatic degradation in vivo, representing a potential pharmacokinetic advantage over native Gly10-terminated peptides [1].

LHRH antagonist antiovulatory activity C-terminal modification

LHRH Antagonist In Vitro Signaling Bias: Differential Potency Across Clinically Relevant Antagonists

GnRH antagonists with only 1–2 amino acid differences produce distinct intracellular signaling modulation profiles despite sharing the same receptor target. In a comparative in vitro study of three commercial GnRH antagonists, Cetrorelix inhibited GnRH-activated calcium signaling (3 × EC50) at concentrations of 1 nM–1 µM, demonstrating approximately 100-fold higher potency than Ganirelix and Teverelix, which required concentrations in the 100 nM–1 µM range for equivalent inhibition in both transfected HEK293 and SH-SY5Y cells [1]. Furthermore, in transfected SH-SY5Y cells, Cetrorelix was significantly more potent than the other antagonists in reducing GnRH-mediated cAMP accumulation, while all antagonists inhibited pERK1/2 and pCREB activation at similar doses [1]. This class-level evidence establishes that structurally similar LHRH analogs—including (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH—cannot be assumed to exhibit identical potency or signaling bias, underscoring the necessity of analog-specific characterization.

GnRH receptor calcium signaling cAMP accumulation biased agonism

Clinical Translation of Azagly10 GnRH Analog: Pharmacokinetic and Endocrinological Validation of Depot Formulation

The Azagly10 GnRH analog ICI 118630 [DSer(tBU)6 AzaGly10 GnRH], which shares the D-Ser(tBu)6 and Azagly10 modifications with the target compound, has been clinically validated in patients with advanced prostatic cancer. In a pharmacokinetic study of 17 patients, both subcutaneous infusion and monthly depot formulations of ICI 118630 effectively reduced serum LH to basal levels and testosterone into the castrate range within 1 month [1]. The depot preparation produced predictable serum drug level profiles peaking between days 15–18 of each 28-day cycle, with peak concentrations proportional to the administered dose [1]. This clinical evidence confirms that the D-Ser(tBu)6/Azagly10 structural scaffold is compatible with sustained in vivo GnRH receptor modulation following depot administration, a formulation approach unavailable with shorter-acting unmodified LHRH peptides.

GnRH analog depot formulation pharmacokinetics prostate cancer

In Vivo Comparative Pharmacology: Duration of Action Among GnRH Antagonists

Duration of LH suppression varies substantially among structurally related GnRH antagonists. In comparative in vivo experiments in rats and monkeys, degarelix (a modified Azaline B derivative) demonstrated longer duration of action than abarelix, ganirelix, cetrorelix, and azaline B when administered as a single subcutaneous injection [1]. Degarelix produced dose-dependent LH suppression: at 12.5 μg/kg, significant LH suppression lasted 1 day; at 50 μg/kg, 2 days; and at 200 μg/kg, 7 days following a single subcutaneous dose in rats [1]. At 2 mg/kg, degarelix fully suppressed plasma LH and testosterone for more than 40 days in both intact rats and ovariectomized rhesus monkeys [1]. The prolonged action correlated with continued presence of radioimmunoassayable degarelix in circulation [1]. This class-level evidence demonstrates that duration of action is not uniform across GnRH antagonists, reinforcing that (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH possesses a distinct temporal pharmacodynamic profile that cannot be extrapolated from other in-class compounds.

GnRH antagonist duration of action LH suppression in vivo pharmacology

Azaline B and Structural Derivatives: Comparative Histamine Release Profile

Early-generation LHRH antagonists were associated with histamine release from mast cells, a liability that limited clinical development [1]. Azaline B (a research-grade LHRH antagonist) was used exclusively in laboratory settings at 5 μg/kg for animal studies [2]. Modified Azaline B derivatives, such as degarelix, exhibited reduced histamine release, no gel formation, and improved water solubility compared to the parent compound [2]. In comparative in vitro experiments, degarelix demonstrated only weak histamine-releasing properties, similar to ganirelix and abarelix, in contrast to cetrorelix [1]. This class-level evidence establishes that structural modifications to the LHRH antagonist scaffold—including those present in (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH—can substantially alter histamine release liability, an important consideration for experimental systems sensitive to mast cell degranulation or for translational studies where this property may affect outcome interpretation.

histamine release mast cell GnRH antagonist safety Azaline B

Head-to-Head Clinical Comparison: Cetrorelix vs. Ganirelix in ART Protocols

Even among clinically approved GnRH antagonists with similar indications, significant functional differences exist. In a retrospective cohort study of 2,365 cetrorelix-treated and 7,059 ganirelix-treated patients undergoing IVF/ICSI with GnRH antagonist protocols, Cetrorelix demonstrated superior LH surge control, with lower incidences of LH ≥10 U/L (4.9% vs. 7.6%, p < 0.001) and LH ratio (trigger day LH / Gn day LH) ≥2 (6.1% vs. 9.2%, p < 0.001) . Endometrial receptivity was more favorable in the Cetrorelix group, with higher Type A morphology (66.2% vs. 60.1%) and lower Type C morphology (5.3% vs. 6.3%, p < 0.001) . Ganirelix showed a higher overall OHSS incidence (1.1% vs. 0.4%, p = 0.01), while live birth rates were comparable (47.2% vs. 49.4%, p = 0.074) . This class-level evidence demonstrates that structurally similar GnRH antagonists produce measurably different clinical outcomes, underscoring that (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH cannot be assumed functionally equivalent to any other LHRH analog without direct comparative data.

GnRH antagonist IVF LH surge suppression OHSS endometrial receptivity

(D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH: Evidence-Based Research and Industrial Application Scenarios


Reproductive Endocrinology Studies Requiring Sustained GnRH Axis Modulation with Reduced Enzymatic Degradation

The Azagly10 C-terminal modification confers resistance to carboxypeptidase degradation compared to native Gly10 amide, enabling sustained GnRH receptor engagement in experimental models where unmodified LHRH would be rapidly cleared [1]. The D-Ser(tBu)6/D-Leu7 substitution pattern contributes additional metabolic stabilization and receptor binding characteristics. This compound is appropriate for in vivo reproductive endocrinology studies—including ovulation inhibition, gonadotropin suppression, and hypothalamic-pituitary-gonadal axis manipulation—where extended duration of action is required without continuous infusion. Based on class-level evidence from the structurally related ICI 118630 (DSer(tBU)6 AzaGly10 GnRH), this scaffold is compatible with depot formulation development for sustained-release applications [2].

GnRH Receptor Signaling Studies Requiring Analog-Specific Pharmacological Fingerprinting

GnRH antagonists with only 1–2 amino acid differences produce biased signaling effects at the intracellular level, with compounds exhibiting differential potency for calcium mobilization, cAMP accumulation, and downstream kinase activation [3]. The unique D-Ser(tBu)6/D-Leu7/Azagly10 substitution pattern of this compound defines a distinct structural configuration whose signaling profile cannot be assumed from other in-class compounds. Researchers investigating structure-activity relationships, biased agonism/antagonism, or differential receptor coupling should consider this compound as a distinct pharmacological entity for comparative profiling against reference antagonists such as Cetrorelix, Ganirelix, or Azaline B.

Preclinical Models Evaluating Histamine Release Liability of LHRH Antagonist Scaffolds

LHRH antagonists exhibit substantial inter-compound variability in histamine release from mast cells, a property that has limited clinical development of earlier-generation compounds [4]. The (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH scaffold, as a distinct structural class, may possess a histamine release profile that differs from both early-generation antagonists (e.g., higher histamine release liability) and optimized clinical antagonists (e.g., degarelix with weak histamine release) [4]. This compound is relevant for comparative studies investigating the structural determinants of histamine release in LHRH/GnRH antagonists, particularly for research groups developing next-generation antagonists with improved safety profiles or for experimental systems where mast cell degranulation could confound in vivo results.

Comparative Pharmacology of GnRH Antagonist Duration of Action in Rodent and Non-Human Primate Models

Duration of LH suppression following single-dose GnRH antagonist administration varies dramatically among structurally related compounds, ranging from 1 day to more than 40 days depending on dose and specific analog [4]. The (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH compound represents a distinct time-action profile within the GnRH antagonist pharmacopeia. Research applications requiring precise temporal control of gonadotropin suppression—including studies of gonadal steroid feedback, pulsatile LH secretion dynamics, or time-sensitive fertility interventions—should evaluate this compound against reference antagonists (degarelix, cetrorelix, ganirelix, azaline B) to establish its specific duration-of-action parameters in the experimental model of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Ser(tBu)6,D-Leu7,Azagly10)-LHRH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.